molecular formula C12H19NO3 B13539551 3-(2,3,4-Trimethoxy-phenyl)-propylamine

3-(2,3,4-Trimethoxy-phenyl)-propylamine

Cat. No.: B13539551
M. Wt: 225.28 g/mol
InChI Key: CCAZRKNCFCHFKS-UHFFFAOYSA-N
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Description

3-(2,3,4-Trimethoxy-phenyl)-propylamine is an organic compound characterized by the presence of a phenyl ring substituted with three methoxy groups at the 2, 3, and 4 positions, and a propylamine chain attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,4-Trimethoxy-phenyl)-propylamine typically involves the alkylation of 2,3,4-trimethoxybenzene with a suitable propylamine derivative. One common method is the reductive amination of 2,3,4-trimethoxybenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3,4-Trimethoxy-phenyl)-propylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,3,4-Trimethoxy-phenyl)-propylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trimethoxy-phenyl)-propylamine involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The propylamine chain can interact with receptors and enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    3-(2,3,4-Trimethoxy-phenyl)-ethylamine: Similar structure but with an ethylamine chain instead of a propylamine chain.

    3-(2,3,4-Trimethoxy-phenyl)-methylamine: Similar structure but with a methylamine chain.

    2,3,4-Trimethoxybenzylamine: Lacks the propyl chain but has similar methoxy substitutions on the phenyl ring.

Uniqueness: 3-(2,3,4-Trimethoxy-phenyl)-propylamine is unique due to its specific substitution pattern and the presence of a propylamine chain, which can influence its reactivity and biological activity. The combination of methoxy groups and the propylamine chain can enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

3-(2,3,4-trimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C12H19NO3/c1-14-10-7-6-9(5-4-8-13)11(15-2)12(10)16-3/h6-7H,4-5,8,13H2,1-3H3

InChI Key

CCAZRKNCFCHFKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCCN)OC)OC

Origin of Product

United States

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